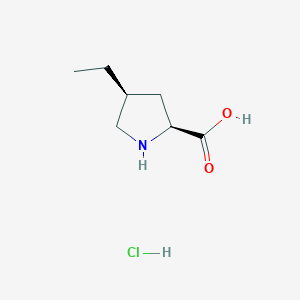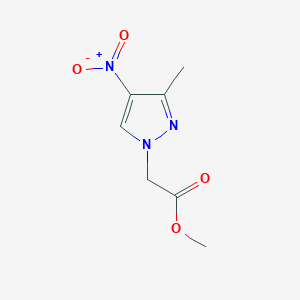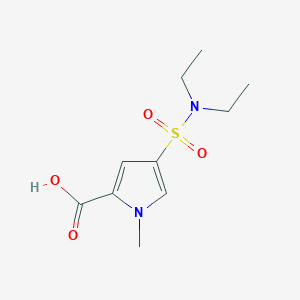![molecular formula C20H21Cl2N3OS B2822157 2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 391863-84-6](/img/structure/B2822157.png)
2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantyl is a common moiety in medicinal chemistry known for its lipophilic properties and ability to improve the pharmacokinetic profile of drugs . The 1,3,4-thiadiazol-2-yl group is a heterocyclic compound that is often used in medicinal chemistry due to its wide range of biological activities.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the adamantyl and 1,3,4-thiadiazol-2-yl groups. For example, the adamantyl group is known to exhibit enhanced nucleophilic character in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantyl group is known to impart lipophilicity, which could influence properties such as solubility and stability .Aplicaciones Científicas De Investigación
Cytotoxic and Anti-proliferative Activity
- Cytotoxic Activity of Sulfonamide Derivatives : A study explored the synthesis of sulfonamide derivatives, including compounds with an adamantyl moiety, to evaluate their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One derivative exhibited significant potency against breast cancer cell lines, underscoring the potential of adamantyl-thiadiazole compounds in cancer therapy (Ghorab et al., 2015).
- Anti-proliferative Activity and Molecular Docking Study : Another research focused on the development of 1,3,4-thiadiazolo-adamantane derivatives. These compounds were evaluated for their anti-proliferative activity against various cancer cell lines. Some derivatives demonstrated promising activity, along with specific interactions with the EGFR receptor, highlighting their therapeutic potential (Wassel et al., 2021).
Molecular Interactions and Structural Analysis
- Noncovalent Interactions in Adamantane-1,3,4-Thiadiazole Derivatives : A study on adamantane-1,3,4-thiadiazole hybrids provided insights into their crystal structures and noncovalent interactions using quantum theory of atoms-in-molecules (QTAIM) and Hirshfeld surface analysis. These interactions are crucial for understanding the stability and bioactive properties of these compounds (El-Emam et al., 2020).
Synthesis and Chemical Properties
- Synthesis of Adamantane Scaffold Containing Derivatives : The synthesis of various adamantane scaffold-containing derivatives, including those with 1,3,4-thiadiazole moieties, has been detailed, providing a foundation for further exploration of their biological activities and applications in drug development (Yu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3OS/c21-14-1-2-15(16(22)6-14)18-24-25-19(27-18)23-17(26)10-20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,11-13H,3-5,7-10H2,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOOJNPNVQUESV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=C(S4)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

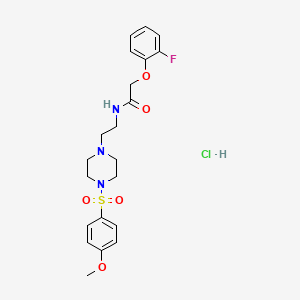
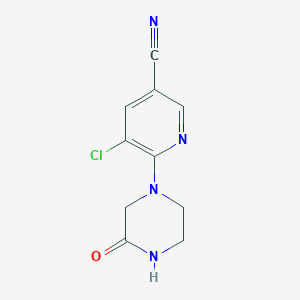
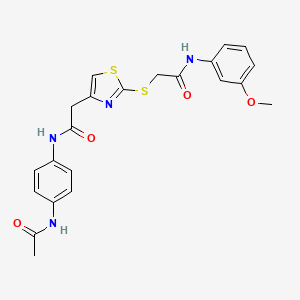
![(E)-N'-(5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylformimidamide](/img/structure/B2822080.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
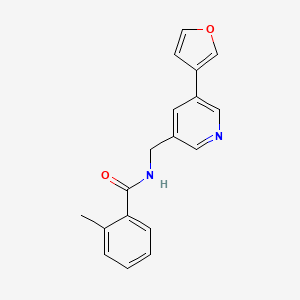
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)

![2-{[(4-Methoxybenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2822086.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2822087.png)
